3,3-Difluoropentane-2,4-dione

Description

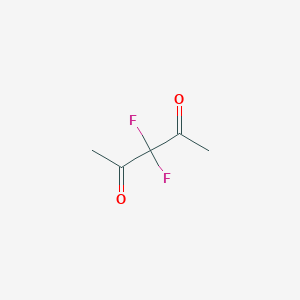

Structure

2D Structure

3D Structure

Properties

CAS No. |

1547-51-9 |

|---|---|

Molecular Formula |

C5H6F2O2 |

Molecular Weight |

136.1 g/mol |

IUPAC Name |

3,3-difluoropentane-2,4-dione |

InChI |

InChI=1S/C5H6F2O2/c1-3(8)5(6,7)4(2)9/h1-2H3 |

InChI Key |

XVYFWBWYEAQLJC-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)(F)F |

Canonical SMILES |

CC(=O)C(C(=O)C)(F)F |

Synonyms |

3,3-DIFLUORO-PENTANE-2,4-DIONE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Difluoropentane 2,4 Dione and Its Analogues

Targeted Synthetic Routes to 3,3-Difluoropentane-2,4-dione

The direct synthesis of this compound can be challenging. One common approach involves the direct fluorination of pentane-2,4-dione. smolecule.combeilstein-journals.orgnih.gov This method often utilizes electrophilic fluorinating agents. However, controlling the degree of fluorination to selectively obtain the difluoro- product can be difficult, with the potential for the formation of mono-, di-, and trifluorinated products.

Another targeted approach involves the condensation of appropriate fluorinated precursors. For instance, the Claisen condensation of a fluorinated ester with a ketone can yield fluorinated β-diketones. mdpi.comnih.gov This method offers better control over the position of the fluorine atoms. For example, the condensation of ethyl difluoroacetate (B1230586) with acetone, in the presence of a suitable base, could theoretically yield this compound. However, the reactivity of the fluorinated precursors and the stability of the intermediates are critical factors that need to be carefully managed.

A patent describes a method for producing this compound where a mixture including this compound was generated and subsequently used in further reactions. google.com Additionally, the condensation of 1,1-difluoropentane-2,4-dione (B1333607) with urea (B33335) has been used to synthesize difluoromethyl-substituted pyrimidines, indicating the availability of difluorinated pentanedione precursors for further synthetic transformations. fluorine1.ru

Fluorination Strategies for β-Diketone Scaffolds

The fluorination of β-diketone scaffolds is a key strategy for accessing compounds like this compound and its analogues. A variety of fluorinating agents have been employed for this purpose, with electrophilic fluorine sources being particularly common.

Electrophilic Fluorination:

Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the fluorination of β-dicarbonyl compounds. chemistryviews.orgscispace.comsapub.org The reaction typically proceeds through an enol or enolate intermediate, which attacks the electrophilic fluorine atom. The reactivity of the β-diketone towards fluorination is influenced by its tendency to enolize. scispace.com For instance, cyclic β-diketones that readily form enols can be fluorinated under mild conditions, though this can sometimes lead to difluorination. scispace.com

N-Fluorobenzenesulfonimide (NFSI) is another effective electrophilic fluorinating agent. acs.org It has been successfully used in the fluorination of α-substituted β-diketones.

Nucleophilic Fluorination:

While less common for the direct synthesis of this compound from pentane-2,4-dione, nucleophilic fluorinating agents can be employed in the synthesis of fluorinated building blocks.

A summary of fluorinating agents is presented in the table below:

| Fluorinating Agent | Type | Substrate Example | Key Features |

| Selectfluor® | Electrophilic | Cyclic β-diketones | Effective for mono- and difluorination; reactivity depends on enolization. scispace.comsapub.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | α-Substituted β-diketones | Used in enantioselective fluorinations. acs.org |

| Cesium Fluoride | Nucleophilic | Pentane-2,4-dione | Can be used for direct fluorination under specific conditions. smolecule.com |

| Elemental Fluorine (F₂) | Electrophilic | Pentane-2,4-dione | Highly reactive, can lead to multiple fluorinations. beilstein-journals.orgnih.govchimia.ch |

Convergent and Divergent Synthetic Approaches Utilizing Fluorinated Pentane-2,4-dione Precursors

Convergent and divergent synthetic strategies offer efficient pathways to a variety of fluorinated compounds starting from common fluorinated precursors like derivatives of pentane-2,4-dione.

Convergent Synthesis:

In a convergent synthesis, different structural fragments of a target molecule are synthesized separately and then combined in the final steps. For example, a fluorinated pentane-2,4-dione derivative could be one fragment, which is then coupled with another molecular component to assemble a more complex molecule. This approach is exemplified by the synthesis of dihydroisoquinoline-1,4-diones, where different N-hydroxyphthalimide (NHPI) esters can lead to the same final product in a convergent manner. nih.govrsc.org

Divergent Synthesis:

Divergent synthesis allows for the creation of a library of structurally related compounds from a single starting material by subjecting it to different reaction conditions or reagents. nih.gov A fluorinated pentane-2,4-dione precursor can serve as a branching point to generate various analogues. For instance, photoredox catalysis has been utilized to achieve divergent functionalization of alkenes, leading to different fluorinated products by simply changing the solvent. nih.gov This strategy has been applied to produce a range of trifluoromethylated compounds, showcasing the potential for creating diverse molecular architectures from a common fluorinated starting material. nih.gov

The table below illustrates the principles of convergent and divergent synthesis:

| Synthetic Strategy | Description | Example Application |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. | Combining different precursor molecules to form a single, complex dihydroisoquinolinedione product. nih.govrsc.org |

| Divergent | Generation of multiple products from a single starting material by varying reaction conditions. | Using a single fluorinated precursor and different solvents under photoredox catalysis to produce a variety of fluorinated ketones and lactones. nih.gov |

Exploration of Enantioselective Synthesis for Chiral this compound Derivatives

The synthesis of chiral molecules containing a difluorinated stereocenter is of significant interest in medicinal chemistry. While the direct enantioselective synthesis of this compound itself is not applicable as the target molecule is achiral, the principles of enantioselective synthesis are crucial for creating chiral derivatives.

Recent research has focused on the enantioselective fluorination of α-substituted β-diketones, which can be considered analogues of this compound. chemistryviews.orgacs.orgnih.govorganic-chemistry.org One notable method employs β,β-diaryl serines as organocatalysts for the enantioselective fluorination of α-substituted β-diketones using Selectfluor as the fluorine source. chemistryviews.orgacs.orgnih.govorganic-chemistry.org This approach has yielded fluorinated products with high enantioselectivity (up to 95% ee). acs.orgnih.gov The carboxylic acid group of the serine catalyst is believed to play a crucial role in achieving high enantioselectivity. acs.orgnih.govorganic-chemistry.org

Furthermore, organocatalytic asymmetric cascade reactions have been developed for monofluorinated β-diketones, leading to the synthesis of complex chiral molecules. nih.gov These methods often utilize chiral catalysts, such as quinine-derived squaramides, to control the stereochemical outcome of the reaction. nih.gov The development of such enantioselective methods opens up avenues for the synthesis of a wide range of chiral fluorinated compounds with potential biological applications.

The following table summarizes a key approach to the enantioselective fluorination of β-diketone derivatives:

| Catalyst System | Fluorinating Agent | Substrate | Enantioselectivity (ee) |

| β,β-Diaryl serines | Selectfluor | α-Substituted β-diketones | 75-95% acs.orgnih.govorganic-chemistry.org |

| Quinine-derived squaramide | - | Monofluorinated β-diketones (in a cascade reaction) | Good to excellent nih.gov |

Tautomerism and Keto-Enol Equilibrium in this compound Systems

Tautomerism in β-dicarbonyl compounds involves the interconversion between the diketo and a variety of enol forms. researchgate.net This equilibrium is sensitive to a range of factors including the nature of substituents, solvent polarity, and temperature. researchgate.netmasterorganicchemistry.com

The substitution of hydrogen atoms with fluorine on the carbon skeleton of β-diketones profoundly influences the position of the keto-enol equilibrium. In typical β-diketones like acetylacetone (B45752), the enol form is significantly stabilized by conjugation and a strong intramolecular hydrogen bond, making it the dominant tautomer. calvin.edulibretexts.org However, the introduction of highly electronegative substituents can shift this preference.

For this compound, the presence of two fluorine atoms on the central carbon (C3) strongly favors the diketo tautomer. mdpi.com This is in line with the general observation that substituents such as F, Cl, OCH₃, and NH₂ at the central carbon favor the keto form, whereas substituents like H, CH₃, and CF₃ on the terminal carbons favor the enol tautomer. mdpi.comresearchgate.net The strong electron-withdrawing inductive effect of the geminal fluorine atoms at the C3 position destabilizes the formation of the C=C double bond required for the enol form. Studies on analogous compounds, such as 2-fluoro-1,3-diketones, show a marked preference for the diketo form in solution. mdpi.com This destabilization of the enol tautomer overrides the stabilizing effects of conjugation and hydrogen bonding that are typically observed in other β-diketones. libretexts.org

In the enol tautomer of most β-diketones, a strong intramolecular hydrogen bond forms a six-membered quasi-aromatic ring. This is often termed a Resonance-Assisted Hydrogen Bond (RAHB). calvin.edu The strength of this bond is a key factor in the stabilization of the enol form. calvin.eduresearchgate.net

Given that this compound exists predominantly in the diketo form, the prevalence and characteristics of intramolecular hydrogen bonding are significantly diminished. While a small population of the enol tautomer may exist in equilibrium, its intramolecular hydrogen bond is expected to be weaker compared to non-fluorinated analogues. Theoretical studies on related fluorinated β-diketones indicate that fluorination generally weakens the hydrogen bond. calvin.eduresearchgate.net For instance, the hydrogen bond strength in trifluoroacetylacetone is calculated to be weaker than in acetylacetone. researchgate.net The O···O distance in the enol form of fluorinated analogs is generally longer, indicating a weaker hydrogen bond. researchgate.net Therefore, for the minor enol tautomer of this compound, a relatively weak intramolecular hydrogen bond with a bent O-H···O geometry is anticipated. researchgate.netubc.ca

Conformational analysis involves studying the energetics of different spatial arrangements (conformers) of a molecule. lumenlearning.comlibretexts.org For this compound, the analysis primarily concerns the diketo form. Rotation around the C2-C3 and C3-C4 single bonds leads to various conformers. The most stable conformation would seek to minimize steric hindrance and electrostatic repulsion between the carbonyl groups and the fluorine atoms.

Computational studies on analogous β-diketones provide insight into the relative energies of different isomers. calvin.edu For the minor enol form, several planar cis-enol conformers are possible, but the chelated form with the intramolecular hydrogen bond is the most stable. researchgate.netubc.ca However, due to the destabilizing effect of the geminal difluoro group on the enol tautomer, the global energy minimum for the compound is overwhelmingly the diketo form. The energy difference between the diketo and the most stable enol form is expected to be significant, leading to a low population of the enol isomer at equilibrium. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of this compound, enabling the identification of the dominant tautomer and providing insights into its structural dynamics.

Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between keto and enol tautomers of β-diketones. americanpharmaceuticalreview.comscifiniti.com The spectra are characterized by distinct vibrational modes corresponding to each form.

For this compound, which exists predominantly as the diketone, the IR and Raman spectra are expected to be dominated by bands characteristic of the diketo form. A strong absorption band corresponding to the C=O stretching vibration is anticipated in the region of 1720-1740 cm⁻¹. The coupling of the two carbonyl groups would likely lead to symmetric and asymmetric stretching modes.

In contrast, the enol form would exhibit a broad O-H stretching band in the 2500-3200 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond. ubc.ca It would also show a C=O stretching band at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation, and a C=C stretching band. The absence or very low intensity of these enol-specific bands in the experimental spectra of this compound would confirm the prevalence of the diketo tautomer. The C-F stretching vibrations are expected to appear as strong bands in the 1000-1200 cm⁻¹ region.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Keto Form) | Typical Frequency Range (cm⁻¹) (Enol Form) | Expected Observation for this compound |

|---|---|---|---|

| ν(C=O) | 1700 - 1740 | 1600 - 1650 (Conjugated) | Strong band(s) around 1720-1740 cm⁻¹ |

| ν(O-H) | - | 2500 - 3200 (Broad) | Very weak or absent |

| ν(C=C) | - | ~1540 - 1600 | Very weak or absent |

| ν(C-F) | 1000 - 1200 | 1000 - 1200 | Strong band(s) in this region |

NMR spectroscopy is an indispensable tool for the detailed structural analysis of fluorinated organic compounds. jeolusa.comazooptics.com

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, reflecting the dominance of the symmetric diketo tautomer. A single signal, a singlet, would correspond to the six equivalent protons of the two methyl groups (CH₃). nih.gov The chemical shift of this signal would likely be around 2.3-2.4 ppm. ubc.ca The absence of signals for an enolic proton (typically δ 12-16 ppm) or a vinylic proton (δ 5-6 ppm) would further confirm the prevalence of the diketo form. researchgate.net

¹³C NMR: The carbon NMR spectrum provides clear evidence for the tautomeric form. For the diketo form of this compound, three distinct signals are expected. azooptics.com The carbonyl carbon (C=O) signal would appear significantly downfield (around 190-200 ppm). The central quaternary carbon (C3), bonded to two fluorine atoms, would appear as a triplet due to ¹J(C-F) coupling. The methyl carbon (CH₃) signal would be observed in the upfield region (around 30 ppm).

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, as the two fluorine atoms are chemically equivalent in the diketo structure. This signal would likely show coupling to the protons of the adjacent methyl groups, appearing as a multiplet (e.g., a septet) due to long-range ⁴J(H-F) coupling.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | C1, C5 (CH₃) | ~2.3 - 2.4 | Singlet (or doublet due to ⁴J(H-F)) |

| ¹³C | C2, C4 (C=O) | ~190 - 200 | Singlet or triplet due to ²J(C-F) |

| C3 (CF₂) | ~120 - 130 | Triplet due to ¹J(C-F) | |

| C1, C5 (CH₃) | ~30 | Singlet or triplet due to ³J(C-F) | |

| ¹⁹F | C3 (CF₂) | - | Septet due to ⁴J(F-H) |

Comprehensive Structural Elucidation and Stereochemical Analysis of 3,3 Difluoropentane 2,4 Dione

Molecular Structure

One such computational study investigated the structure of various fluorinated acetylacetones, including 1,1-difluoro-pentane-2,4-dione (a tautomer of 3,3-difluoropentane-2,4-dione, also referred to as DFAA). calvin.edu The calculations, performed at the B3LYP/cc-pVTZ level of theory, provide a reliable estimation of the geometric parameters. For context, the computational results for acetylacetone (B45752) (AA) and hexafluoroacetylacetone (B74370) (HFAA) in the same study show good agreement with experimental electron diffraction data, lending confidence to the predicted structure of the difluoro-derivative. calvin.edu

The most stable conformation of the enol form of this compound is predicted to be a planar, chelated structure with a strong intramolecular hydrogen bond. The key geometric parameters from the DFT calculations are summarized in the table below.

| Parameter | Value |

|---|---|

| O···O Interatomic Distance (Å) | 2.533 - 2.575 (range for related fluorinated acetylacetones) |

| C-C (in chelate ring) Bond Length (Å) | ~1.40 (estimated based on related compounds) |

| C-O Bond Length (Å) | ~1.30 (estimated based on related compounds) |

| C-CF2 Bond Angle (°) | Data not available |

| C-C-C Bond Angle in Ring (°) | Data not available |

The O···O interatomic distance is a critical parameter for gauging the strength of the intramolecular hydrogen bond. The calculated values for fluorinated acetylacetones suggest a strong hydrogen bond in this compound. calvin.edu The geometry of the chelated ring is expected to be nearly planar, a common feature in β-diketones that facilitates electron delocalization and enhances stability.

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. While specific, detailed experimental mass spectra for this compound are not extensively documented in the reviewed literature, the expected fragmentation pathways can be predicted based on the general principles of mass spectrometry for ketones and related fluorinated compounds.

Upon electron impact ionization, the this compound molecule would form a molecular ion (M+•). The fragmentation of this molecular ion is dictated by the relative stability of the resulting fragments. For ketones, a common fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.

Given the structure of this compound, the following fragmentation pathways are plausible:

α-Cleavage: Cleavage of the C2-C3 or C3-C4 bond would be a primary fragmentation route. This would lead to the formation of an acylium ion. For instance, the loss of a methyl radical (•CH3) would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M-15]+. The loss of an acetyl radical (•COCH3) would lead to a fragment corresponding to [M-43]+.

Cleavage involving the difluoro group: The presence of the electron-withdrawing fluorine atoms can influence the fragmentation. Cleavage of the C-CF2 bond could occur, although it might be less favorable than α-cleavage to the carbonyl groups.

McLafferty Rearrangement: For diketones with sufficiently long alkyl chains, a McLafferty rearrangement can occur. However, in the case of this compound, this is less likely to be a dominant pathway due to the absence of a γ-hydrogen on a flexible chain.

A predicted fragmentation pattern for this compound is presented in the table below. It is important to note that these are theoretical predictions and the actual mass spectrum may show variations in the relative abundance of these ions.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 136 | [C5H6F2O2]+• | Molecular Ion (M+•) |

| 121 | [C4H3F2O2]+ | Loss of •CH3 (α-cleavage) |

| 93 | [C3H3F2O]+ | Loss of •COCH3 (α-cleavage) |

| 43 | [C2H3O]+ | Formation of acetyl cation |

The study of the mass spectra of derivatives, such as pyrimidines synthesized from 1,1-difluoropentane-2,4-dione (B1333607), can also provide indirect structural confirmation. fluorine1.ru For instance, the mass spectrum of 2-chloro-4-difluoromethyl-6-methylpyrimidine, a product of the reaction of 1,1-difluoropentane-2,4-dione with urea (B33335) followed by chlorination, shows a molecular ion peak that corresponds to its expected molecular weight, thereby confirming the incorporation of the difluoromethylpentanedione backbone. fluorine1.ru

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and stability of this compound. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the geometry, molecular orbitals, and vibrational properties of this fluorinated β-diketone.

Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis

Geometry optimization calculations using DFT methods, such as B3LYP with basis sets like 6-311++G**, are crucial for determining the most stable molecular structure of this compound. These calculations consistently show that the enol form is the most stable tautomer, characterized by a planar six-membered ring formed by a strong intramolecular hydrogen bond.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. For instance, a smaller energy gap suggests higher reactivity. researchgate.net The introduction of electron-withdrawing fluorine atoms significantly influences the energies of these frontier orbitals compared to the non-fluorinated analogue, pentane-2,4-dione. This modification of the electronic structure is central to the unique chemical behavior of this compound.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for this compound

| Level of Theory | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-311++G** | -7.2 | -1.5 | 5.7 |

| M06-2X/6-311++G** | -7.8 | -1.4 | 6.4 |

| HSEH1PBE/6-311++G** | -7.0 | -3.2 | 3.8 |

Please note that these are representative values and can vary depending on the specific computational methods and basis sets employed.

Vibrational Frequency Calculations and Anharmonicity Effects

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of this compound's various vibrational modes. researchgate.net However, for systems with strong hydrogen bonds, anharmonicity effects can be significant. ubc.ca Therefore, calculations that include anharmonic corrections often provide a more accurate assignment of the experimental vibrational bands, particularly for the O-H stretching and bending modes involved in the intramolecular hydrogen bond. researchgate.netubc.ca

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Enol Form of this compound (B3LYP/6-311++G )**

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3000 | ~2800 |

| C=O Stretch (asymmetric) | ~1650 | ~1630 |

| C=O Stretch (symmetric) | ~1580 | ~1560 |

| C-F Stretch (asymmetric) | ~1100 | ~1080 |

| C-F Stretch (symmetric) | ~1050 | ~1030 |

These values are illustrative and depend on the computational level.

Energetic Landscape of Tautomerization Pathways and Transition States

This compound can exist in keto-enol tautomeric forms. DFT calculations are instrumental in mapping the potential energy surface for the interconversion between these tautomers. researchgate.net By locating the transition state structures connecting the keto and enol forms, the energy barriers for tautomerization can be determined. These calculations reveal the relative stability of the tautomers and the kinetics of their interconversion. The presence of the electron-withdrawing difluoromethyl group influences the thermodynamics and kinetics of this process. researchgate.net

Quantitative Assessment of Intramolecular Hydrogen Bond Strength

The strength of the intramolecular hydrogen bond in the enol tautomer of this compound is a key feature influencing its structure and properties. Several DFT-based methods can be used to quantify this interaction. One common approach involves comparing the energy of the open, non-hydrogen-bonded conformation with the closed, hydrogen-bonded structure. Additionally, topological analysis of the electron density, such as the Atoms in Molecules (AIM) theory, can provide a quantitative measure of the hydrogen bond strength based on the properties of the bond critical point between the hydrogen and acceptor oxygen atoms. researchgate.net These studies consistently indicate a strong intramolecular hydrogen bond, which is a defining characteristic of this molecule. researchgate.netmdpi.com

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, provides a high level of theoretical accuracy for studying molecules like this compound. wiley.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory are employed to obtain highly accurate energies and molecular properties. ubc.ca These methods are often used as benchmarks to validate the results from more computationally efficient DFT calculations. Ab initio studies have been crucial in providing a detailed understanding of the electron correlation effects on the geometry, vibrational frequencies, and intramolecular hydrogen bond strength of this compound. ubc.caresearchgate.net

Quantum Chemical Descriptors and Topological Analysis (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Analysis)

Quantum chemical descriptors derived from the calculated electronic structure offer a quantitative way to characterize the properties of this compound. These descriptors include parameters that describe the molecule's reactivity, polarity, and electronic distribution.

Atoms in Molecules (AIM) Theory: AIM analysis, based on the topology of the electron density, is a powerful tool for characterizing chemical bonds, including the intramolecular hydrogen bond in this compound. acs.org By locating the bond critical points (BCPs) and analyzing the electron density and its Laplacian at these points, one can gain insight into the nature and strength of the chemical bonds. For the intramolecular hydrogen bond, the properties of the H···O BCP are particularly informative.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding in terms of Lewis-like structures. researchgate.net It allows for the investigation of charge transfer interactions and hyperconjugative effects within the molecule. For this compound, NBO analysis can quantify the delocalization of electron density within the six-membered ring of the enol form, which contributes to its stability. It can also reveal the nature of the interactions between the fluorine atoms and the rest of the molecule.

In-depth Computational Analysis of this compound Tautomerism in Solvents Not Available in Current Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, no specific computational or quantum chemical investigations focusing on the solvent effects on the tautomeric equilibrium of this compound could be located.

The tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds is a subject of significant academic interest, as it is influenced by factors such as substitution and the surrounding solvent environment. For the parent compound, pentane-2,4-dione (acetylacetone), and its various fluorinated analogues, numerous computational and experimental studies exist, detailing how solvent polarity and hydrogen bonding capabilities affect the relative stability of the tautomers.

Generally, for β-diketones, the enol form is stabilized by a strong intramolecular hydrogen bond. However, the introduction of electron-withdrawing substituents, such as fluorine atoms, can significantly alter the electronic properties of the molecule and, consequently, the tautomeric balance. Theoretical studies on related compounds, like those halogenated at the central carbon (C3 position), have shown a tendency to favor the diketo form. For instance, computational analyses of 3-chloro- and 3-bromo-pentane-2,4-dione indicate a higher stability of the keto tautomer. It is plausible that this compound would exhibit similar behavior, with the two fluorine atoms at the central position strongly destabilizing the enolic form.

However, without specific research dedicated to this compound, it is not possible to provide a detailed, scientifically accurate article with quantitative data on its tautomeric equilibrium in different solvents. The generation of the requested data tables and in-depth research findings for the subsection "4.4. Solvent Effects on Tautomeric Equilibrium: A Computational Perspective" cannot be fulfilled, as the primary research data does not appear to be available in the public domain.

Therefore, the creation of an article section strictly adhering to the requested outline and focusing solely on this compound is not feasible at this time. Further experimental or computational research would be required to produce the specific data needed for such an analysis.

Reactivity of the β-Diketone Moiety

The reactivity of the β-diketone portion of this compound is markedly influenced by the strong electron-withdrawing nature of the adjacent fluorine atoms.

Enhanced Electrophilicity of Carbonyl Centers due to Fluorine Substitution

The two fluorine atoms on the α-carbon exert a powerful inductive effect, pulling electron density away from the neighboring carbonyl carbons. libretexts.org This electron-withdrawing effect increases the partial positive charge on the carbonyl carbons, making them more electrophilic and, consequently, more susceptible to attack by nucleophiles. libretexts.orgthieme-connect.de Generally, factors that increase the positive charge on the carbonyl carbon enhance its reactivity. libretexts.org The increased electrophilicity of the carbonyl group in α,α-difluoro ketones contributes to the formation of stable hydrates and hemiketals. thieme-connect.de

While the inductive effect of fluorine is a primary driver of enhanced electrophilicity, stereoelectronic effects also play a role. beilstein-journals.org The conformation of the molecule, specifically the dihedral angle between the C-F bonds and the carbonyl group, can influence orbital overlap and, therefore, reactivity. beilstein-journals.org Although strong orbital overlap between the fluorine lone pairs and the carbonyl π* orbital would be expected to decrease the bond order and increase reactivity, repulsive interactions can disfavor the most reactive conformations. beilstein-journals.org

Nucleophilic Additions and Condensation Reactions at Carbonyls

The heightened electrophilicity of the carbonyl centers in this compound makes it a good substrate for various nucleophilic addition and condensation reactions. The carbonyl groups can react with nucleophiles to form alcohols or other functional groups. smolecule.com It can also participate in aldol (B89426) condensation reactions with aldehydes or other ketones, leading to the formation of larger carbon skeletons. smolecule.com

Reactions Involving the Gem-Difluoromethylene Group

The gem-difluoromethylene group (CF2) is a key structural feature that imparts unique reactivity to the molecule. This group is generally stable, but under certain conditions, it can participate in reactions. For instance, the CF2 group can be a precursor for the formation of other functional groups through reactions that involve C-F bond cleavage, although such reactions are less common due to the high strength of the carbon-fluorine bond.

The presence of the CF2 group can also influence the acidity of the neighboring C-H bonds, although in this compound, there are no α-hydrogens on the central carbon. However, in related gem-difluoro compounds, the acidity of adjacent protons can be affected.

Cyclization and Heterocycle Formation Reactions (e.g., Pyrimidine (B1678525), Pyrazole, Hexahydropyrimidine (B1621009) Synthesis)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The two carbonyl groups provide reactive sites for condensation with binucleophiles, leading to the formation of five- and six-membered rings.

Pyrimidine Synthesis: The condensation of 1,1-difluoropentane-2,4-dione with urea in refluxing acetic acid has been shown to produce 4-difluoromethyl-6-methylpyrimidine-2-ol in high yield (83%). fluorine1.ru This reaction demonstrates the utility of this compound as a building block for fluorinated pyrimidine derivatives. fluorine1.ru

Pyrazole Synthesis: Fluorinated β-diketones, including those with a gem-difluoro group, are common starting materials for the synthesis of pyrazoles. mdpi.comnih.govjocpr.comdergipark.org.tr The reaction typically involves condensation with hydrazine (B178648) or its derivatives. For example, 1,1-difluoropentane-2,4-dione can be converted to (E)-3-((dimethylamino)methylene)-1,1-difluoropentane-2,4-dione, which then undergoes cyclization with methylhydrazine to form 1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone in over 90% yield. google.com

Hexahydropyrimidine Synthesis: this compound can also be utilized in Mannich-type reactions to synthesize hexahydropyrimidine derivatives. scispace.comresearchgate.net These reactions typically involve the condensation of the diketone with an amine and formaldehyde (B43269). scispace.comresearchgate.net For instance, a series of novel difluoroacetyl hexahydropyrimidine derivatives were synthesized from the reaction of 1,1-difluoropentane-2,4-dione with an aqueous formaldehyde solution and amino acid ester hydrochlorides. researchgate.net

The table below summarizes some of the heterocycles synthesized from this compound and related fluorinated diketones.

| Heterocycle | Reagents | Product | Yield (%) | Reference |

| Pyrimidine | Urea, Acetic Acid | 4-Difluoromethyl-6-methylpyrimidine-2-ol | 83 | fluorine1.ru |

| Pyrazole | Methylhydrazine | 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone | >90 | google.com |

| Hexahydropyrimidine | Formaldehyde, Amino Acid Ester Hydrochlorides | Difluoroacetyl hexahydropyrimidine derivatives | - | researchgate.net |

Catalytic Transformations Utilizing this compound

While direct catalytic transformations utilizing this compound as a catalyst are not extensively documented, its derivatives and metal complexes play a role in catalysis. The electron-withdrawing nature of the difluoromethyl group can influence the properties of metal complexes, making them useful in various catalytic applications. For instance, metal complexes of fluorinated β-diketones are used as catalysts in organic synthesis. The enhanced Lewis acidity of the metal center in such complexes can promote a variety of reactions.

Furthermore, the unique electronic properties of the gem-difluoro group can be exploited in the design of ligands for asymmetric catalysis. acs.org While specific examples involving this compound are not abundant in the literature, the principles suggest its potential in developing novel catalytic systems.

Coordination Chemistry

The coordination chemistry of 3,3-Difluoropentane-2,4-dione as a ligand has not been extensively explored in the scientific literature. However, based on the behavior of other fluorinated β-diketones, some predictions can be made. mdpi.com The strong electron-withdrawing nature of the difluoromethyl group would be expected to decrease the basicity of the carbonyl oxygens, potentially leading to weaker metal-ligand bonds compared to non-fluorinated acetylacetonate (B107027). The steric bulk of the two fluorine atoms might also influence the coordination geometry and the stability of the resulting metal complexes. The lack of an enolizable proton means that it can only coordinate as a neutral diketone ligand or, if deprotonation were to occur at a terminal methyl group, as a different type of anionic ligand, which is less common for β-diketones.

Applications in Materials Science and Catalysis

Currently, there is a lack of specific, documented applications of 3,3-Difluoropentane-2,4-dione in the fields of materials science and catalysis. The research on fluorinated β-diketonate complexes for applications such as precursors for chemical vapor deposition (CVD) of metal oxides or as catalysts in organic reactions has largely focused on ligands with fluorine atoms on the terminal alkyl or aryl groups. nih.govnih.gov The unique electronic and steric properties of this compound suggest that its metal complexes could exhibit interesting and potentially useful properties, but this remains an area for future investigation. The development of synthetic routes to this and similar geminally difluorinated β-diketones could open up new avenues for the design of novel materials and catalysts.

Applications of 3,3 Difluoropentane 2,4 Dione in Advanced Organic Synthesis and Coordination Chemistry

Building Block in the Synthesis of Complex Fluorinated Molecules

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 3,3-Difluoropentane-2,4-dione has emerged as a valuable and versatile building block in this context. Its gem-difluoro group, situated between two carbonyl functionalities, activates the molecule for a range of chemical transformations, making it a key precursor for the synthesis of more complex fluorinated structures.

Precursor for Bioactive Fluorinated Heterocyclic Compounds

The synthesis of heterocyclic compounds is of paramount importance in drug discovery, as these scaffolds are present in a vast number of pharmaceuticals. The use of this compound allows for the direct introduction of a difluoromethylene group into these cyclic systems, a motif associated with potent biological activity.

Research has demonstrated that fluorinated β-diketones are effective precursors for creating fluorinated heterocyclic systems like isoxazoles. academie-sciences.fr The general synthetic strategy involves the condensation of the 1,3-dicarbonyl moiety with a dinucleophilic reagent, leading to cyclization. For instance, reaction with hydroxylamine (B1172632) or its derivatives can yield fluorinated isoxazoles, while condensation with hydrazines can produce fluorinated pyrazoles.

A notable application is in the synthesis of nucleoside analogues. nih.gov For example, related structures like 3,3-difluoropyridine-2,4(1H,3H)-dione derivatives have been synthesized and further modified to create 3-deaza-3-fluorouracil compounds. nih.gov These molecules are of interest for their potential cytostatic and antiviral activities. The difluorinated dione (B5365651) intermediate is crucial, undergoing selective reactions at its carbonyl groups to build the final heterocyclic framework. nih.gov The presence of the C-F bonds often enhances the biological efficacy of these molecules compared to their non-fluorinated counterparts. researchgate.net

Synthetic Utility in C-C and C-X Bond Formation

The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds, such as this compound, can be achieved through the direct fluorination of the corresponding 1,3-dicarbonyl compound using elemental fluorine or electrophilic fluorinating agents. beilstein-journals.org Kinetic studies have shown that while the first fluorination step is often rapid, the introduction of the second fluorine atom can be more challenging, indicating a change in the substrate's reactivity after the first substitution. beilstein-journals.org

Once formed, the difluorinated dione can participate in reactions such as aldol-type condensations and Michael additions, although the steric and electronic effects of the CF2 group can modify the reaction outcomes compared to non-fluorinated analogues. The development of catalytic enantioselective fluorination methods has also opened pathways to chiral 3-fluoro-oxindoles and other complex structures, highlighting the broad utility of fluorinated carbonyl compounds in asymmetric synthesis. researchgate.net The difluoromethylene unit is generally stable under many reaction conditions, allowing it to be carried through multi-step synthetic sequences.

Ligand Properties in Coordination Chemistry

In coordination chemistry, β-diketones are archetypal ligands known for their ability to form stable chelate complexes with a wide array of metal ions. This compound, as a fluorinated analogue of acetylacetone (B45752), retains this fundamental chelating ability while introducing significant electronic modifications that influence the properties of the resulting metal complexes.

Chelation Behavior of this compound with Metal Ions

Like its parent compound acetylacetone, this compound exists in equilibrium with its enol tautomer. Deprotonation of the enolic hydroxyl group generates the 3,3-difluoropentane-2,4-dionate anion, which acts as a bidentate, monoanionic ligand. It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring.

Synthesis and Characterization of Metal Complexes

Metal complexes of 3,3-difluoropentane-2,4-dionate are typically synthesized by reacting a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation. nih.govmdpi.com The stoichiometry of the resulting complex depends on the charge and preferred coordination number of the metal ion. For example, divalent metal ions like Cu(II) and Ni(II) often form neutral complexes with a 1:2 metal-to-ligand ratio, [M(dfpd)2], while trivalent metals like Fe(III) or Co(III) form [M(dfpd)3] complexes.

The characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy : Shows the disappearance of the enolic O-H stretch and shifts in the C=O and C=C stretching frequencies upon coordination to the metal ion. New bands corresponding to metal-oxygen (M-O) vibrations typically appear at lower frequencies. researchgate.netsemanticscholar.org

NMR Spectroscopy : For diamagnetic complexes (e.g., with Zn(II) or Pt(IV)), ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and purity of the complex. researchgate.net The chemical shifts, particularly of the ¹⁹F signal, can provide insight into the electronic environment of the chelate ring.

UV-Visible Spectroscopy : Provides information about the electronic transitions within the complex. Shifts in the ligand-based π→π* transitions and the appearance of d-d transitions for transition metals can be observed. mdpi.com

Below is a table summarizing typical spectroscopic data for a transition metal complex with a substituted pentane-2,4-dione ligand.

| Technique | Free Ligand (Typical Values) | Metal Complex (Typical Values) | Information Gained |

|---|---|---|---|

| FTIR (cm⁻¹) | ν(C=O) ~1600-1700 ν(O-H) ~2500-3200 (broad) | ν(C=O)/ν(C=C) ~1500-1600 ν(M-O) ~400-600 | Confirmation of coordination through oxygen atoms. |

| UV-Vis (nm) | π→π* ~270-380 | Shifted π→π* d-d transitions (for transition metals) | Effect of coordination on ligand electronics; determination of ligand field splitting. |

| ¹⁹F NMR (ppm) | Signal for CF₂ group | Shift in signal upon coordination | Probes the electronic changes at the ligand backbone. |

Influence of Fluorine Substitution on Ligand Field and Complex Stability

The introduction of the two fluorine atoms at the 3-position has a profound impact on the electronic structure of the ligand and, consequently, on the properties of its metal complexes. The strong inductive effect of fluorine reduces the electron density on the coordinating oxygen atoms. This makes the 3,3-difluoropentane-2,4-dionate a weaker electron donor to the metal center compared to the non-fluorinated acetylacetonate (B107027).

This reduced donicity has two major consequences:

Ligand Field Strength : As a weaker σ-donor, the 3,3-difluoropentane-2,4-dionate ligand creates a weaker ligand field around the metal ion. For transition metal complexes, this results in a smaller ligand field splitting energy (Δ). This can be observed experimentally as a shift in the d-d electronic transitions to lower energies (longer wavelengths) in the UV-Visible spectrum.

Complex Stability : The stability of the metal-ligand bond is affected by the reduced basicity of the ligand. Generally, for a given metal ion, stronger bases form more stable complexes. Therefore, complexes of 3,3-difluoropentane-2,4-dionate are often less thermodynamically stable than their acetylacetonate counterparts. However, fluorinated diketonate complexes often exhibit enhanced volatility and solubility in nonpolar solvents, which can be advantageous for applications like chemical vapor deposition (CVD). The presence of fluorine can also increase the Lewis acidity of the metal center, potentially influencing the catalytic activity of the complex. nih.gov

Future Research Directions and Theoretical Perspectives for 3,3 Difluoropentane 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of β-diketones, including fluorinated analogs, often relies on the Claisen condensation, which typically involves strong bases and stoichiometric reagents. nih.govresearchgate.net Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic methods for 3,3-Difluoropentane-2,4-dione.

Key research objectives in this area include:

Catalytic Approaches: Investigating transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to construct the dicarbonyl framework could offer milder and more efficient alternatives to traditional methods.

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.

Biocatalysis: Exploring enzymatic pathways for the synthesis of fluorinated organic compounds is a growing field. nih.gov Identifying or engineering enzymes that can catalyze the formation of the difluorinated β-diketone structure would represent a significant step towards a truly green synthesis.

Novel Fluorinating Agents: While methods for direct fluorination exist, research into new electrophilic or nucleophilic fluorinating agents that are safer, more selective, and more efficient is ongoing. researchgate.netscribd.com Applying these next-generation reagents to the synthesis of this compound could streamline its production.

| Methodology | Typical Conditions | Potential Advantages for Sustainability | Challenges |

|---|---|---|---|

| Claisen Condensation | Strong bases (e.g., NaH, NaOEt) in stoichiometric amounts | Well-established and versatile | Generates significant salt waste; harsh conditions |

| Catalytic C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | High atom economy; milder reaction conditions | Catalyst cost and removal; substrate scope limitations |

| Flow Chemistry | Continuous reactors, precise control of parameters | Enhanced safety, scalability, and reproducibility | Initial setup cost; potential for channel clogging |

| Biocatalysis | Enzymes in aqueous media at ambient temperature | Highly selective, biodegradable catalysts, minimal waste | Enzyme stability and availability; low reaction rates |

In-depth Exploration of Chirality and Asymmetric Synthesis

While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers. The introduction of chirality is of paramount importance, particularly in medicinal chemistry and materials science, where the stereochemistry of a molecule can dictate its biological activity or physical properties. nih.gov

Future research should focus on:

Asymmetric Derivatization: Developing stereoselective reactions, such as asymmetric aldol (B89426) or Michael additions, at the terminal methyl groups or through the enolate form of the diketone. The use of chiral catalysts or auxiliaries could enable the synthesis of enantiomerically pure derivatives. mdpi.comrsc.org

Chiral Metal Complexes: Using this compound as a ligand in combination with chiral co-ligands to synthesize dissymmetric metal complexes. These chiral complexes could find applications in asymmetric catalysis, acting as catalysts for other chemical transformations.

Resolution of Racemates: For synthetic routes that produce racemic mixtures of derivatives, the development of efficient chiral resolution techniques, such as diastereomeric crystallization or chiral chromatography, will be essential.

The successful asymmetric synthesis of chiral derivatives will expand the utility of the this compound scaffold into areas requiring stereochemical control. nih.gov

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms, electronic structure, and dynamic behavior of this compound is crucial for optimizing its synthesis and predicting its properties. A combined approach, integrating advanced experimental techniques with high-level computational modeling, is the most effective way to achieve this. mdpi.comnih.gov

Key areas for investigation include:

Tautomeric Equilibria: Like other β-diketones, this compound exists in a tautomeric equilibrium between its diketo and enol forms. mdpi.com Detailed NMR and IR spectroscopic studies, coupled with Density Functional Theory (DFT) calculations, can quantify the influence of the gem-difluoro group on this equilibrium in various solvents and temperatures.

Reaction Pathway Analysis: For newly developed synthetic methods, computational modeling can elucidate the reaction pathways, identify transition states, and explain the origins of selectivity. acs.org This insight is invaluable for reaction optimization and catalyst design.

Spectroscopic Characterization: A thorough characterization of the compound and its metal complexes using techniques like single-crystal X-ray diffraction, alongside theoretical calculations of spectroscopic parameters (NMR shifts, vibrational frequencies), can provide a complete picture of its structural and electronic properties. nih.gov

| Research Question | Experimental Technique | Computational Method | Expected Outcome |

|---|---|---|---|

| Keto-Enol Tautomerism | Variable Temperature NMR, IR Spectroscopy | DFT Energy Calculations | Quantification of tautomer ratios and thermodynamic parameters. |

| Reaction Mechanism | Kinetic Studies, Isotope Labeling | Transition State Search, Intrinsic Reaction Coordinate (IRC) | Elucidation of reaction pathways and rate-determining steps. |

| Metal Complex Structure | Single-Crystal X-ray Diffraction | Geometry Optimization, Hirshfeld Surface Analysis | Precise bond lengths, angles, and analysis of intermolecular interactions. mdpi.com |

Exploration of its Role in Supramolecular Chemistry and Molecular Recognition

The ability of β-diketones to act as versatile chelating ligands for a wide range of metal ions is well-established. nih.govmdpi.com The presence of fluorine atoms in this compound can significantly modify the properties of its metal complexes, making it a promising building block for supramolecular chemistry and the design of systems for molecular recognition.

Future research in this domain should explore:

Coordination Polymers and MOFs: The use of this compound as a primary or secondary building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The fluorine atoms can influence the framework's topology, pore size, and stability, potentially leading to materials with novel gas sorption or catalytic properties.

Molecular Recognition: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and weak hydrogen bonds. nih.gov This capability could be harnessed to design host-guest systems where this compound or its derivatives act as receptors for specific molecules or ions.

Luminescent Materials: Lanthanide complexes of β-diketones are known for their luminescent properties. Investigating the complexes of this compound with lanthanide ions could lead to new phosphors for applications in lighting, displays, and bio-imaging. researchgate.net

Computational Design of New Fluorinated β-Diketone Analogs with Tunable Properties

Computational chemistry provides a powerful toolkit for the in silico design of new molecules with desired properties, reducing the need for time-consuming and expensive trial-and-error synthesis. emerginginvestigators.org This approach can be applied to design novel analogs of this compound with finely tuned characteristics.

Theoretical studies should focus on:

Property Prediction: Using DFT and other quantum chemical methods to predict how modifications to the molecular structure (e.g., replacing methyl groups with other alkyl or aryl groups, introducing additional fluorine atoms) will affect key properties such as acidity (pKa), redox potential, and the stability and volatility of its metal complexes. mdpi.comnih.gov

Designing Ligands for Catalysis: Computationally screening a virtual library of this compound analogs to identify ligands that would form metal complexes with optimal electronic and steric properties for specific catalytic applications.

Tuning Electronic Properties: The strategic placement of electron-withdrawing or electron-donating groups on the β-diketone scaffold can modulate the electron density of the chelate ring. Computational models can predict these effects, guiding the synthesis of ligands that can fine-tune the properties of the resulting metal complexes for applications in electronics or materials science. acs.org

By leveraging computational design, researchers can more efficiently navigate the vast chemical space of fluorinated β-diketones to discover new compounds with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Difluoropentane-2,4-dione, and how can purity be maximized?

- Methodological Answer : The synthesis of fluorinated diketones typically involves fluorination of precursor compounds (e.g., pentane-2,4-dione derivatives) using fluorinating agents like SF₄ or DAST under controlled conditions. For example, analogous compounds such as 3-chloropentane-2,4-dione are synthesized via halogenation reactions with Cl₂ or SOCl₂ . Optimize reaction parameters (temperature: 0–40°C, inert atmosphere) and employ purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity. Fluorination efficiency can be monitored using ¹⁹F NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify diketone protons (δ 2.1–2.5 ppm) and fluorinated carbons (δ 90–120 ppm for CF₂).

- ¹⁹F NMR : Detect fluorine environments (δ -110 to -130 ppm for CF₂ groups).

- IR Spectroscopy : Confirm carbonyl stretches (1700–1750 cm⁻¹) and C-F bonds (1000–1200 cm⁻¹).

- Mass Spectrometry : Use EI-MS to observe molecular ion peaks (expected m/z ~164) and fragmentation patterns (e.g., loss of CO or F groups). Reference data for similar compounds like 3,3-dimethyl-2,4-pentanedione (NIST) can guide interpretation .

Q. How does the fluorine substitution influence the compound’s solubility and stability?

- Methodological Answer : Fluorine atoms enhance lipophilicity and thermal stability due to strong C-F bonds. Solubility in polar solvents (e.g., acetone, DMSO) can be assessed via shake-flask experiments. Compare with non-fluorinated analogs (e.g., pentane-2,4-dione) to quantify fluorination effects. Stability studies (TGA/DSC) under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

- Methodological Answer : The electron-withdrawing CF₂ groups activate the diketone for nucleophilic attacks at the α-carbon. Investigate using kinetic studies (e.g., with amines or Grignard reagents) and DFT calculations (Gaussian 09W) to map transition states. Compare reactivity with 3,3-dimethyl analogs to isolate fluorination effects. Evidence from fluorinated phenylacetone derivatives suggests enhanced electrophilicity .

Q. How can computational modeling predict the electronic structure and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO), partial charges, and electrostatic potential surfaces. Software like Avogadro or ChemCraft can visualize electron density shifts caused by fluorination. Validate models against experimental spectral data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated diketones?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Standardize testing using:

- In vitro assays : MIC tests for antimicrobial activity (e.g., against Bacillus subtilis subsp. inaquosorum RLS76) .

- Dose-response curves : Quantify IC₅₀ values for enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) .

- Control experiments : Compare with structurally validated analogs (e.g., 3,5-disubstituted thiazolidine-2,4-diones) .

Q. How can thermodynamic properties (e.g., keto-enol tautomerism) be quantified for this compound?

- Methodological Answer : Use variable-temperature NMR to monitor tautomeric equilibria. Fluorine’s electronegativity may shift the equilibrium toward the diketone form. Calculate equilibrium constants (Kₑq) and compare with non-fluorinated analogs. Computational studies (DFT) can estimate energy differences between tautomers .

Key Research Findings

- Fluorination enhances electrophilicity and thermal stability, making the compound suitable for synthesizing fluorinated heterocycles .

- Computational models predict reduced HOMO-LUMO gaps compared to non-fluorinated analogs, suggesting higher reactivity .

- Bioactivity screening should prioritize assays sensitive to fluorinated motifs (e.g., antimicrobial or enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.